N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
Overview
Description
N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of the3,4-dimethoxybenzyl group suggests that it may act as a protective group for a thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during certain biochemical reactions, particularly at elevated temperatures and in the presence of protons .
Biochemical Pathways
The presence of the3,4-dimethoxybenzyl group suggests that it may be involved in reactions related to the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .
Pharmacokinetics
The presence of the3,4-dimethoxybenzyl group suggests that it may increase the solubility and stability of the precursor, potentially influencing its bioavailability .
Result of Action
The presence of the3,4-dimethoxybenzyl group suggests that it may influence the structure and quality of self-assembled monolayers of aromatic thiolates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.
Properties
IUPAC Name |
N-[1-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9(17-10(2)21)15-16(22)18-14(19-20-15)8-11-5-6-12(23-3)13(7-11)24-4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLUDEMWIBXIKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(NC1=O)CC2=CC(=C(C=C2)OC)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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